molecular formula C15H16N4O B14168028 N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide CAS No. 713093-60-8

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide

Cat. No.: B14168028
CAS No.: 713093-60-8
M. Wt: 268.31 g/mol
InChI Key: KPWNDLFOVRZKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide is a heterocyclic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide typically involves the following steps:

Chemical Reactions Analysis

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide can be compared with other similar compounds, such as:

  • N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide
  • N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
  • N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The unique structure of this compound, particularly its acetamide group, contributes to its distinct properties and potential advantages over other related compounds .

Properties

CAS No.

713093-60-8

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide

InChI

InChI=1S/C15H16N4O/c1-4-19-15-12(14(18-19)16-10(3)20)8-11-7-5-6-9(2)13(11)17-15/h5-8H,4H2,1-3H3,(H,16,18,20)

InChI Key

KPWNDLFOVRZKSL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C)C

solubility

12.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.